Ethyl 2-(1-(((benzyloxy)carbonyl)amino)ethyl)thiazole-5-carboxylate
CAS No.: 1095823-50-9
Cat. No.: VC3298874
Molecular Formula: C16H18N2O4S
Molecular Weight: 334.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1095823-50-9 |
|---|---|
| Molecular Formula | C16H18N2O4S |
| Molecular Weight | 334.4 g/mol |
| IUPAC Name | ethyl 2-[1-(phenylmethoxycarbonylamino)ethyl]-1,3-thiazole-5-carboxylate |
| Standard InChI | InChI=1S/C16H18N2O4S/c1-3-21-15(19)13-9-17-14(23-13)11(2)18-16(20)22-10-12-7-5-4-6-8-12/h4-9,11H,3,10H2,1-2H3,(H,18,20) |
| Standard InChI Key | ADGZDHIWCIMILZ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CN=C(S1)C(C)NC(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CCOC(=O)C1=CN=C(S1)C(C)NC(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structure
Ethyl 2-(1-(((benzyloxy)carbonyl)amino)ethyl)thiazole-5-carboxylate (CAS No.: 1095823-50-9) is a sophisticated organic molecule belonging to the thiazole class of heterocycles. This compound features multiple functional groups that contribute to its chemical versatility and biological potential. The molecular structure contains a thiazole ring as its core, featuring a benzyloxycarbonyl (Cbz) protecting group on an amino function, and an ethyl ester group attached to the thiazole ring.
Physical and Chemical Properties
The compound possesses the following key properties:
| Property | Value |
|---|---|
| Molecular Formula | C16H18N2O4S |
| Molecular Weight | 334.4 g/mol |
| CAS Number | 1095823-50-9 |
| Structural Features | Thiazole ring, benzyloxycarbonyl (Cbz) group, ethyl ester |
| Classification | Heterocyclic compound |
| Primary Applications | Medicinal chemistry, organic synthesis |
| Research Status | Preclinical research compound |
The presence of the thiazole ring contributes to this compound's potential pharmacological activities, while the benzyloxycarbonyl group serves as a protecting group for the amino function, allowing for selective chemical transformations.
Synthesis Methodologies
The synthesis of Ethyl 2-(1-(((benzyloxy)carbonyl)amino)ethyl)thiazole-5-carboxylate typically involves a multi-step synthetic approach that requires careful control of reaction conditions to ensure high yield and purity.
General Synthetic Route
A common synthetic pathway for this compound begins with the formation of the thiazole ring through cyclization of appropriate precursors. Following the formation of the core structure, the benzyloxycarbonyl group is introduced via acylation reactions, often utilizing benzyloxycarbonyl chloride or similar reagents under controlled conditions to ensure high yield and selectivity.
| Synthetic Method | Reagents | Conditions | Yield |
|---|---|---|---|
| NBS/Thiourea Method | Ethyl 3-ethoxyacrylate, NBS, thiourea | Dioxane/water, 80°C, 1.5h | 66-70% |
| Potassium Sulfide Method | Ethyl 3-ethoxyacrylate, urea, K2S, Cu powder | THF/water (6:1), 55°C, 1.5h, N2 atmosphere | 95.7% |
These synthetic methods provide efficient routes to create the thiazole core structure, which can then be further functionalized to produce Ethyl 2-(1-(((benzyloxy)carbonyl)amino)ethyl)thiazole-5-carboxylate .
Applications in Medicinal Chemistry
Ethyl 2-(1-(((benzyloxy)carbonyl)amino)ethyl)thiazole-5-carboxylate holds significant interest in medicinal chemistry due to its structural features and potential biological activities.
Building Block in Drug Development
This compound serves as a valuable building block in the synthesis of more complex biologically active molecules. Its diverse functional groups provide multiple sites for chemical modifications, allowing for the creation of compound libraries for structure-activity relationship studies. The compound class is notably used as an intermediate in the synthesis of pharmaceuticals, including derivatives of the cancer drug dasatinib .
Chemical Reactivity and Transformations
The diverse functional groups present in Ethyl 2-(1-(((benzyloxy)carbonyl)amino)ethyl)thiazole-5-carboxylate enable it to participate in various chemical transformations, making it a versatile intermediate in organic synthesis.
Characteristic Reactions
This compound can undergo several types of chemical reactions, including:
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Hydrolysis of the ethyl ester to form the corresponding carboxylic acid
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Amidation reactions to form amide derivatives
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Deprotection of the benzyloxycarbonyl group to reveal the free amine
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Functionalization of the thiazole ring through various substitution reactions
Common reagents for these transformations include hydrolyzing agents like sodium hydroxide or lithium hydroxide for ester hydrolysis, and various amines for amidation reactions.
Protecting Group Chemistry
The benzyloxycarbonyl (Cbz) group serves as a protecting group for the amine functionality, preventing unwanted side reactions during synthetic manipulations. This group can be selectively removed under specific conditions, including catalytic hydrogenation (H₂/Pd-C) or treatment with strong acids (HBr/AcOH), enabling further functionalization of the revealed amine group.
Structural Relationship with Similar Compounds
Understanding the relationship between Ethyl 2-(1-(((benzyloxy)carbonyl)amino)ethyl)thiazole-5-carboxylate and structurally related compounds provides insights into its potential applications and chemical behavior.
Comparison with Related Thiazole Derivatives
| Compound | Structural Differences | Potential Applications |
|---|---|---|
| Ethyl 2-aminothiazole-5-carboxylate | Lacks chiral center and Cbz protection | Pharmaceutical intermediate, dasatinib synthesis |
| Ethyl 2-amino-4-methylthiazole-5-carboxylate | Additional methyl group at position 4, no Cbz group | Pharmaceutical research, heterocyclic chemistry |
| Ethyl 4-aminothiazole-5-carboxylate | Amino group at position 4 instead of position 2 | Structural biology studies, medicinal chemistry |
These structural analogs share the thiazole-carboxylate core but differ in substitution patterns, affecting their chemical reactivity and biological properties .
Current Research and Future Perspectives
Research on Ethyl 2-(1-(((benzyloxy)carbonyl)amino)ethyl)thiazole-5-carboxylate and related compounds continues to evolve, with several promising directions for future investigations.
Research Trends
Current research interests involving this compound include:
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Development of more efficient synthetic routes with improved stereoselectivity
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Exploration of novel biological activities through targeted screening
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Application as a building block in the synthesis of peptidomimetics
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Structure-activity relationship studies to optimize biological properties
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Investigation of metal-binding properties of the thiazole ring for catalysis applications
Analytical Characterization
The characterization of Ethyl 2-(1-(((benzyloxy)carbonyl)amino)ethyl)thiazole-5-carboxylate typically involves various analytical techniques to confirm its structure, purity, and properties.
Spectroscopic Analysis
Common analytical methods used for characterization include:
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NMR spectroscopy (¹H and ¹³C) to confirm structure and stereochemistry
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Mass spectrometry to determine molecular weight and fragmentation patterns
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IR spectroscopy to identify functional groups
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X-ray crystallography for detailed structural analysis
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HPLC for purity determination
These techniques provide comprehensive characterization of the compound's structural features and physicochemical properties, essential for research applications.
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